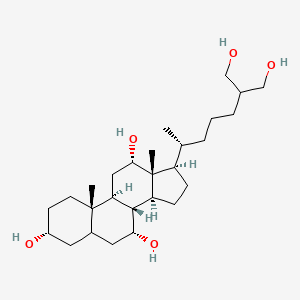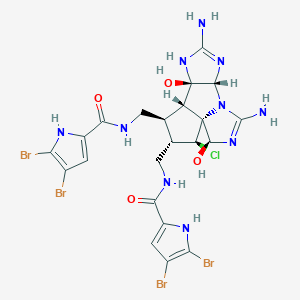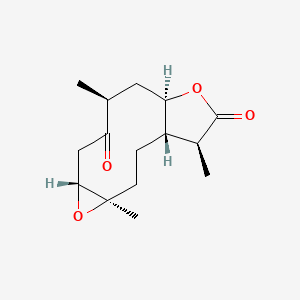
Ketopelenolide D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketopelenolide D is a natural product found in Artemisia arborescens with data available.
Applications De Recherche Scientifique
Structural Analysis and NMR Techniques
- Stereostructure Elucidation: Ketopelenolides, including Ketopelenolide D, isolated from great mugwort (Artemisia arborescens), have been studied for their stereostructure elucidation. The process involves chemical derivatization, NMR data analysis, molecular modeling, and quantum-mechanical calculations, highlighting the complexities in configuring medium-sized polyfunctionalized compounds (Fattorusso et al., 2008).
Pharmacological Research and Clinical Applications
- Antioxidant and Anti-inflammatory Pathways: The Keap1–Nrf2–ARE pathway, which plays a crucial role in the body's defense against oxidative and/or electrophilic stresses, is a potential target for pharmacological intervention. Research in this area can provide insights into the therapeutic applications of compounds like Ketopelenolide D, which might modulate this pathway (Lu et al., 2016).
Environmental and Toxicological Studies
- Drug Degradation and Environmental Impact: Studies focusing on the degradation of similar compounds in various environments, such as soil and water, can shed light on the environmental impact of Ketopelenolide D. These studies often explore the degradation kinetics and mechanisms, which are crucial for understanding the environmental fate of pharmaceutical compounds (Xu et al., 2009).
Advanced Material Science and Drug Delivery Systems
- Drug Release and Coating Technologies: Research in material science has explored the use of polymeric coatings for controlled drug release, which could be applicable to Ketopelenolide D. These studies involve the development of microporous and nanoporous films for drug encapsulation and release, highlighting the potential for innovative drug delivery systems (Berg et al., 2006).
Methodological Advances in Pharmaceutical Analysis
- Analytical Method Development: Techniques such as UPLC-MS/MS have been developed for the quantitative analysis of similar compounds, which could be adapted for Ketopelenolide D. These methods are essential for determining drug concentrations in various biological matrices, indicating their potential for clinical and pharmacological research (Tettey-Amlalo & Kanfer, 2009).
Propriétés
Nom du produit |
Ketopelenolide D |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
(1S,4R,6R,9S,11R,14S)-4,9,14-trimethyl-5,12-dioxatricyclo[9.3.0.04,6]tetradecane-8,13-dione |
InChI |
InChI=1S/C15H22O4/c1-8-6-12-10(9(2)14(17)18-12)4-5-15(3)13(19-15)7-11(8)16/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12+,13+,15+/m0/s1 |
Clé InChI |
WGXCGTITYIOZAU-FBURBDLBSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@@H](CC[C@@]3([C@H](O3)CC1=O)C)[C@@H](C(=O)O2)C |
SMILES canonique |
CC1CC2C(CCC3(C(O3)CC1=O)C)C(C(=O)O2)C |
Synonymes |
ketopelenolide D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



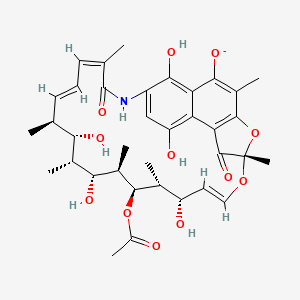
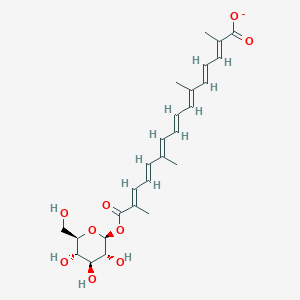

![2-Phenyl-6h-oxazolo[4,5-e]indole](/img/structure/B1263530.png)
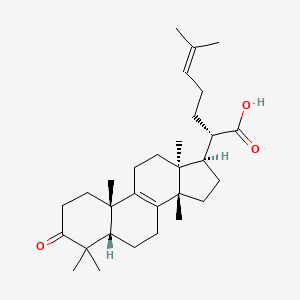
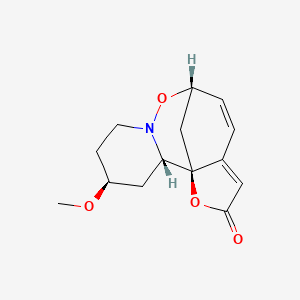


![2-aminopropyl 6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B1263540.png)
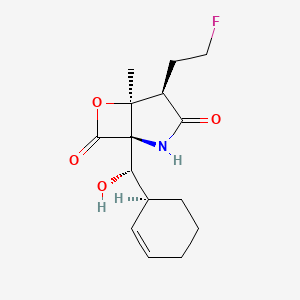

![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)
